Lepidine Isoamyl Iodide

CAS No.:

Cat. No.: VC3965673

Molecular Formula: C15H20IN

Molecular Weight: 341.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20IN |

|---|---|

| Molecular Weight | 341.23 g/mol |

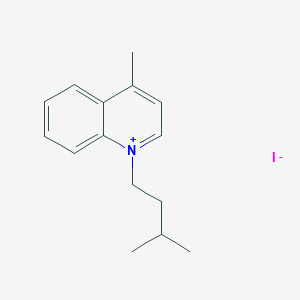

| IUPAC Name | 4-methyl-1-(3-methylbutyl)quinolin-1-ium;iodide |

| Standard InChI | InChI=1S/C15H20N.HI/c1-12(2)8-10-16-11-9-13(3)14-6-4-5-7-15(14)16;/h4-7,9,11-12H,8,10H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | ARNTUHJCRZNFNO-UHFFFAOYSA-M |

| SMILES | CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-] |

| Canonical SMILES | CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-] |

Introduction

Chemical Identity and Structural Characteristics

Lepidine isoamyl iodide belongs to the alkylquinoline family, a subclass of heterocyclic aromatic compounds. Its systematic IUPAC name, 1-isopentyl-4-methylquinolinium iodide, reflects its structural composition: a quinoline ring substituted with a methyl group at the 4-position and an isopentyl chain at the 1-position, counterbalanced by an iodide ion . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 94319-01-4 |

| Molecular Formula | |

| Molecular Weight | 341.23 g/mol |

| Exact Mass | 341.064 g/mol |

| LogP (Partition Coeff.) | 0.485 |

| PSA (Polar Surface Area) | 3.88 Ų |

| HS Code | 2933499090 |

Synonyms for this compound include isoamy lepidine iodide, 1-iodo-3-methylbutane,4-methylquinoline, and 1-isopentyl-4-methylquinolinium iodide . The absence of reported melting or boiling points in literature suggests stability challenges under standard conditions, necessitating specialized handling .

Synthesis and Historical Context

The synthesis of lepidine isoamyl iodide traces back to 19th-century methodologies. Early works by Hoogewerff and van Dorp (1884) describe the quaternization of lepidine (4-methylquinoline) with isoamyl iodide () through nucleophilic substitution . This reaction proceeds via the attack of the quinoline nitrogen on the electrophilic carbon of the alkyl iodide, forming the quaternary ammonium salt:

Williams (1855, 1864) further documented variations in alkylation conditions, noting the influence of solvent polarity and temperature on yield . Modern synthetic protocols likely optimize these parameters, though detailed procedures remain proprietary among suppliers .

Physical and Chemical Properties

While thermodynamic data (e.g., melting point, density) are unreported, computational descriptors offer insight:

-

LogP = 0.485: Indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or dimethylformamide .

-

PSA = 3.88 Ų: Low polar surface area aligns with poor aqueous solubility, typical of cationic aromatic compounds .

-

Exact Mass = 341.064 g/mol: Confirms isotopic purity critical for mass spectrometry applications .

Stability under elevated pressure or temperature remains unstudied, warranting caution in high-energy reaction environments.

| Supplier | Country | Price (USD) | Purity | Packaging |

|---|---|---|---|---|

| Dideu Industries Group | China | $1.10/g | 99.00% | Custom |

| Career Henan Chemical Co | China | $1.00/kg | 99% | 1 kg |

| American Custom Chemicals | USA | $1323.47/25g | 95% | 25 g |

Chinese suppliers dominate production, leveraging cost-efficient synthesis and bulk distribution networks . Certifications such as ISO 9001:2015 and REACH compliance underscore quality assurances .

Applications and Related Compounds

Although direct applications are sparsely documented, structural analogs suggest roles in:

-

Organic Synthesis: As a phase-transfer catalyst or ionic liquid component.

-

Pharmaceutical Intermediates: Quinoline derivatives are prevalent in antimalarial and anticancer agents .

-

Materials Science: Potential use in dye-sensitized solar cells or ionic conductors, though unverified .

Related compounds include 1-ethyl-4-methylquinolinium iodide and cyanine quinoline derivatives, hinting at broader utility in photochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume